3-Aminomethyl-1-N-Cbz-piperidine
Overview
Description
3-Aminomethyl-1-N-Cbz-piperidine: is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is characterized by a piperidine ring with an amino group and a benzyloxycarbonyl (Cbz) protecting group attached to it . This compound is commonly used in proteomics research and organic synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-1-N-Cbz-piperidine typically involves the reaction of piperidine with chloroformic acid to form piperidine chloroformate, followed by an amination reaction to introduce the amino group . The specific steps are as follows:
Formation of Piperidine Chloroformate: Piperidine reacts with chloroformic acid under controlled conditions to form piperidine chloroformate.
Amination Reaction: The piperidine chloroformate undergoes an amination reaction to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving automated processes and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 3-Aminomethyl-1-N-Cbz-piperidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to remove the Cbz protecting group, yielding the free amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used to remove the Cbz group.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Corresponding oxides of the amino group.
Reduction Products: Free amine after removal of the Cbz group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Aminomethyl-1-N-Cbz-piperidine has a broad range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Aminomethyl-1-N-Cbz-piperidine involves its interaction with specific molecular targets and pathways. The Cbz protecting group allows for selective reactions at the amino group, facilitating the synthesis of complex molecules. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
3-Aminomethylpiperidine: Lacks the Cbz protecting group, making it more reactive but less selective in certain reactions.
1-Benzylpiperidine: Contains a benzyl group instead of the Cbz group, leading to different reactivity and applications.
N-Cbz-piperidine: Similar structure but without the aminomethyl group, used primarily as a protecting group in organic synthesis.
Uniqueness: 3-Aminomethyl-1-N-Cbz-piperidine is unique due to the presence of both the amino group and the Cbz protecting group, providing a balance of reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and proteomics research .
Properties
IUPAC Name |
benzyl 3-(aminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJQGYSIGOWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373392 | |
Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315717-76-1 | |
Record name | Phenylmethyl 3-(aminomethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315717-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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